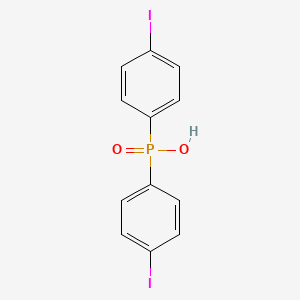
Bis(4-iodophenyl)phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-iodophenyl)phosphinic acid is an organophosphorus compound characterized by the presence of two iodophenyl groups attached to a phosphinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-iodophenyl)phosphinic acid typically involves the reaction of 4-iodophenyl derivatives with phosphinic acid precursors. One common method is the reaction of 4-iodophenylmagnesium bromide with dichlorophosphine, followed by hydrolysis to yield the desired phosphinic acid . Another approach involves the use of 4-iodophenylboronic acid in a palladium-catalyzed coupling reaction with dichlorophosphine oxide .
Industrial Production Methods
The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-iodophenyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid to phosphine derivatives.
Substitution: The iodophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the iodine atoms under appropriate conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(4-iodophenyl)phosphinic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of bis(4-iodophenyl)phosphinic acid involves its interaction with molecular targets through its phosphinic acid moiety. This interaction can inhibit or activate specific enzymes or receptors, depending on the context. The compound’s ability to mimic phosphate groups allows it to interfere with phosphorylation pathways, which are crucial in many biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Phosphonic acids: Compounds like bis(4-iodophenyl)phosphonic acid share similar structural features but differ in their oxidation states and reactivity.
Phosphoric acids: These compounds have a higher oxidation state and different chemical properties compared to phosphinic acids.
Phosphonates: Esters of phosphonic acids that are used in similar applications but have distinct chemical behaviors.
Uniqueness
Bis(4-iodophenyl)phosphinic acid is unique due to its specific combination of iodophenyl groups and phosphinic acid moiety, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role as a bioisostere make it a valuable compound in research and industry .
Propiedades
Número CAS |
4042-67-5 |
|---|---|
Fórmula molecular |
C12H9I2O2P |
Peso molecular |
469.98 g/mol |
Nombre IUPAC |
bis(4-iodophenyl)phosphinic acid |
InChI |
InChI=1S/C12H9I2O2P/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,(H,15,16) |
Clave InChI |
JNJMVYTYUAOJJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1P(=O)(C2=CC=C(C=C2)I)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methylbicyclo[3.2.1]octane](/img/structure/B14166612.png)
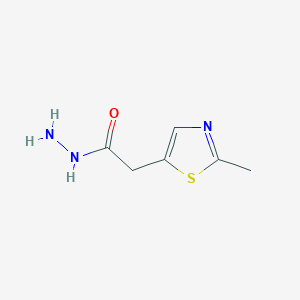
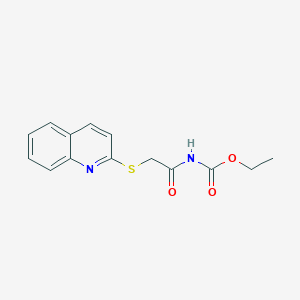
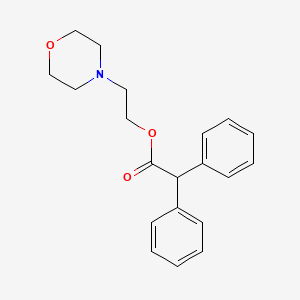
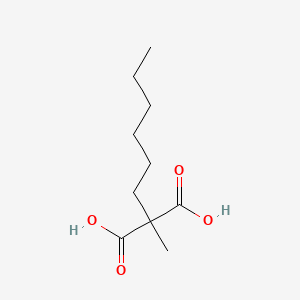
![N,N'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{N'-[(morpholin-4-yl)methyl]urea}](/img/structure/B14166646.png)
![6-(Furan-2-yl)-2-{[2-oxo-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B14166653.png)
![1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea](/img/structure/B14166662.png)
![10-Methyl-5,6-dihydro-4H,8H-[1,3]oxazolo[4,5-c]pyrido[3,2,1-ij]quinolin-8-one](/img/structure/B14166675.png)
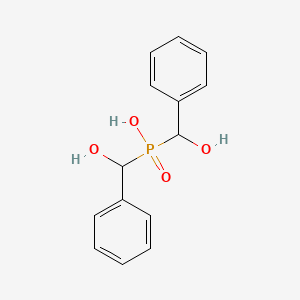
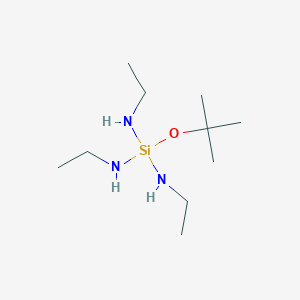
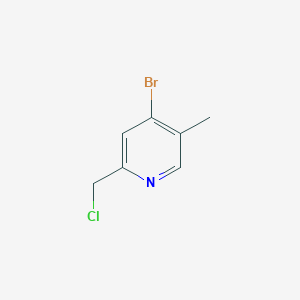
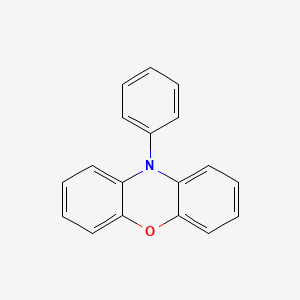
![3-[(4-chlorophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B14166698.png)
